Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate

Beschreibung

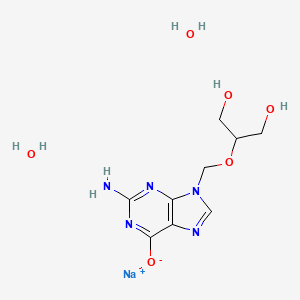

Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate, also known as Ganciclovir sodium dihydrate, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against viruses of the herpes family, including cytomegalovirus (CMV). This compound is crucial in the treatment of CMV infections, especially in immunocompromised patients such as those with HIV/AIDS or those who have undergone organ transplants .

Eigenschaften

Molekularformel |

C9H16N5NaO6 |

|---|---|

Molekulargewicht |

313.24 g/mol |

IUPAC-Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate |

InChI |

InChI=1S/C9H13N5O4.Na.2H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;;;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);;2*1H2/q;+1;;/p-1 |

InChI-Schlüssel |

XGJVCQCMDRIBNA-UHFFFAOYSA-M |

Kanonische SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.O.O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves multiple steps. The starting material is guanine, which undergoes a series of chemical reactions including alkylation, oxidation, and hydrolysis to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide. The process requires precise control of temperature and pH to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other nucleoside analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various nucleoside analogs and derivatives that have different antiviral properties. These products are often studied for their potential use in treating other viral infections .

Wissenschaftliche Forschungsanwendungen

Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new antiviral agents.

Biology: The compound is studied for its effects on viral replication and its potential to inhibit other viruses.

Medicine: It is a critical component in the treatment of CMV infections and is being researched for its efficacy against other viral infections.

Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development

Wirkmechanismus

The mechanism of action of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves its conversion to ganciclovir triphosphate within infected cells. This triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. The compound preferentially targets viral DNA polymerases over cellular DNA polymerases, making it effective in treating viral infections without significantly affecting host cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections

Uniqueness

Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate is unique due to its high efficacy against CMV and its ability to be selectively activated in infected cells. This selectivity reduces the risk of toxicity and side effects compared to other antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.